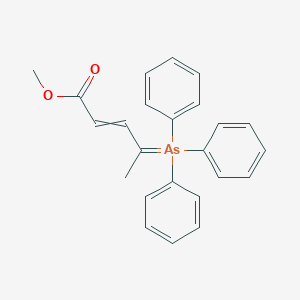
Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate: is an organoarsenic compound known for its unique chemical structure and reactivity. This compound features a pent-2-enoate backbone with a triphenylarsoranylidene substituent, making it a subject of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate typically involves the reaction of crotonate arsonium ylide with 2H-pyran-5-carboxylates. This reaction yields highly functionalized trans-2,3-divinylcyclopropanecarboxylates . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product formation.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of arsonium ylides and pyran carboxylates in a controlled environment can be adapted for larger-scale production with appropriate modifications to reaction vessels and purification processes.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic-containing products.
Reduction: Reduction reactions can lead to the formation of simpler organoarsenic compounds.
Substitution: The triphenylarsoranylidene group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while reduction can produce simpler organoarsenic compounds.
Scientific Research Applications
Chemistry: Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate is used in the synthesis of highly functionalized cyclopropane derivatives . These derivatives are valuable intermediates in organic synthesis and can be used to create complex molecular structures.
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, organoarsenic compounds have been studied for their potential use in pharmaceuticals and as biological probes.
Industry: In industrial settings, this compound can be used as a precursor for the synthesis of advanced materials and specialty chemicals. Its unique reactivity makes it suitable for creating complex molecular architectures.
Mechanism of Action
The mechanism by which Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate exerts its effects involves the interaction of the triphenylarsoranylidene group with various molecular targets. The compound’s reactivity is influenced by the electronic properties of the arsenic atom and the conjugated system of the pent-2-enoate backbone. These interactions can lead to the formation of new chemical bonds and the transformation of molecular structures.
Comparison with Similar Compounds
- Methyl 4-(triphenylarsoranylidene)but-2-enoate
- Triphenylarsine oxide
- Triphenylarsine
Comparison: Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate is unique due to its pent-2-enoate backbone, which provides distinct reactivity compared to similar compounds like Methyl 4-(triphenylarsoranylidene)but-2-enoate. The presence of the triphenylarsoranylidene group in both compounds contributes to their reactivity, but the different backbones result in varied chemical behavior and applications.
Properties
CAS No. |
921213-04-9 |
|---|---|
Molecular Formula |
C24H23AsO2 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
methyl 4-(triphenyl-λ5-arsanylidene)pent-2-enoate |
InChI |
InChI=1S/C24H23AsO2/c1-20(18-19-24(26)27-2)25(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19H,1-2H3 |
InChI Key |
QOQMSOKNBGBWHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=[As](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


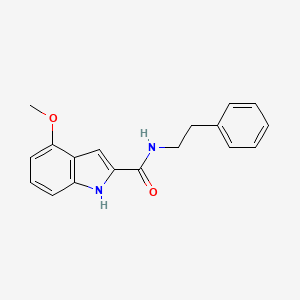
![4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14172995.png)
![D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine](/img/structure/B14173003.png)
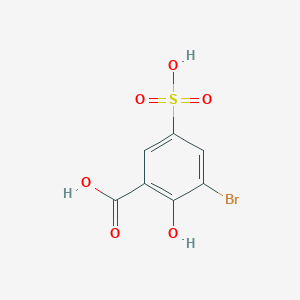
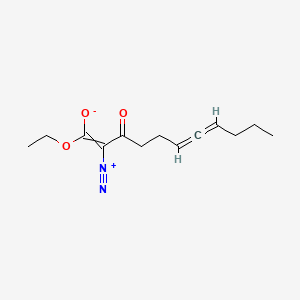
![2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane](/img/structure/B14173024.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)
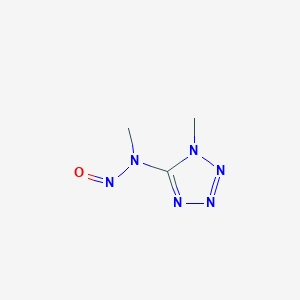
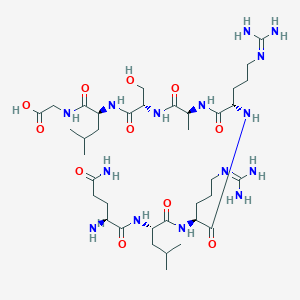
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)
![1,3-bis[(E)-2-nitroethenyl]benzene](/img/structure/B14173071.png)

![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
